4-Iodobenzylamine hydrochloride

Serine Protease Inhibition Urokinase-Type Plasminogen Activator Halogen Bonding

4-Iodobenzylamine hydrochloride (CAS 59528-27-7) is a para-iodinated benzylamine building block whose C–I bond enables superior oxidative addition reactivity over bromo/chloro analogs in Suzuki, Sonogashira, and Heck cross-couplings—without requiring amine protection. Beyond synthesis, only the iodo substituent allows direct radioiodination (¹²³I/¹²⁵I/¹³¹I) for SPECT tracer development. In protease studies, it delivers a 7-fold potency gain (Ki 1.38 mM) over 4-chlorobenzylamine against uPA, with a distinct non-halogen-bonding binding mode. The hydrochloride salt ensures solid-state stability, aqueous solubility, and convenient handling. Choose this compound for unmatched dual-reactivity and validated halogen-specific probe performance.

Molecular Formula C7H9ClIN
Molecular Weight 269.51 g/mol
CAS No. 59528-27-7
Cat. No. B1591368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzylamine hydrochloride
CAS59528-27-7
Molecular FormulaC7H9ClIN
Molecular Weight269.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)I.Cl
InChIInChI=1S/C7H8IN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H
InChIKeyGBJMURRFWZREHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodobenzylamine Hydrochloride (CAS 59528-27-7) – Halogenated Benzylamine Building Block for Cross-Coupling and Protease Probe Development


4-Iodobenzylamine hydrochloride (CAS 59528-27-7), also known as (4-iodophenyl)methanamine hydrochloride, is a para-substituted halogenated benzylamine derivative with the molecular formula C7H9ClIN and a molecular weight of 269.51 g/mol. The compound exists as a hydrochloride salt, which confers enhanced solid-state stability, improved water solubility, and simplified handling compared to the free base amine, making it a preferred physical form for laboratory procurement and long-term storage . The molecule features both a nucleophilic primary amine and an electrophilic iodoarene moiety, enabling orthogonal reactivity that supports diverse synthetic applications ranging from metal-catalyzed cross-couplings to amide bond formations .

Why 4-Iodobenzylamine Hydrochloride Cannot Be Replaced by 4-Bromo-, 4-Chloro-, or Unsubstituted Benzylamine Analogs


The para-halogen substituent governs both the biological binding mode and the synthetic reactivity profile of benzylamine derivatives in ways that are not interchangeable. In biological systems, the identity of the halogen determines whether halogen bonding to the target protease S1 pocket occurs at all—crystal structures confirm that bromine engages in stabilizing halogen bonds with uPA while iodine does not, leading to distinct binding modes despite similar Ki values [1]. In synthetic chemistry, the C–I bond exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to C–Br or C–Cl bonds, affecting reaction rates, catalyst loadings, and achievable yields. Furthermore, only the iodo-substituted analog enables direct radioiodination (¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging applications [2]. Consequently, substitution with a bromo-, chloro-, or non-halogenated benzylamine would compromise either the intended biological interaction or the required synthetic transformation, depending on the application.

Quantitative Differentiation Evidence for 4-Iodobenzylamine Hydrochloride in Head-to-Head Comparisons


uPA Inhibitory Potency: Ki Comparison of Halogenated Benzylamines Reveals 7-Fold Improvement Over Chloro Analog

In a direct head-to-head comparative study of halogenated benzylamines against human urokinase-type plasminogen activator (uPA), 4-iodobenzylamine (IBA) exhibited a Ki of 1.38 ± 0.09 mM (n=3), representing a 7-fold improvement in inhibitory potency compared to 4-chlorobenzylamine (ClBA, Ki = 9.15 ± 0.02 mM, n=3) [1]. The iodo analog showed potency comparable to 4-bromobenzylamine (BrBA, Ki = 1.28 ± 0.06 mM, n=3), yet high-resolution crystal structures revealed that the two analogs bind via distinct mechanisms: BrBA engages the S1 pocket through halogen bonding, whereas IBA does not form halogen bonds with uPA [1]. This mechanistic divergence means that although Ki values are similar, the underlying binding modes are not functionally equivalent, and the iodo analog provides a structurally distinct probe for exploring binding interactions in the S1 pocket [1].

Serine Protease Inhibition Urokinase-Type Plasminogen Activator Halogen Bonding Breast Cancer Marker Targeting

EGFR Tyrosine Kinase Inhibition: 4-Iodobenzylamino-Containing Quinazoline Derivative Demonstrates Sub-100 nM Potency

In a study evaluating radiolabeled quinazoline derivatives as tumor imaging agents, the compound bearing a 4-iodobenzylamino moiety (designated BAY, 4-(3-iodobenzylamino)-6,7-diethoxyquinazoline) exhibited an IC50 of 51.0 ± 8.9 nM against epidermal growth factor receptor tyrosine kinase (EGFR-TK) [1]. This value, while 4-fold less potent than the 4-iodophenoxy analog PHY (IC50 = 12.7 ± 7.2 nM), nevertheless represents sub-100 nM inhibitory activity, confirming that the 4-iodobenzylamino scaffold retains high affinity for EGFR-TK [1]. Importantly, the BAY compound demonstrated improved in vivo stability compared to earlier radioiodinated agents, with lower stomach uptake—an established indicator of reduced deiodination [1]. The 4-iodobenzylamino linkage thus provides a balance between target affinity and metabolic stability that is not achievable with non-iodinated or alternative heteroatom-linked analogs.

EGFR Tyrosine Kinase Cancer Imaging Radioiodinated Tracers Quinazoline Derivatives

Dopamine D2/3 Receptor SPECT Imaging: Iodine-123 Labeling Feasibility Distinguishes 4-Iodobenzylamine from Non-Iodinated Analogs

The 4-iodobenzylamine moiety serves as the critical iodine-handle in the development of the D2/3 receptor agonist radiotracer (R)-N-[7-hydroxychroman-2-yl]-methyl 4-iodobenzylamine (compound 1), which was radiolabeled with iodine-123 for SPECT imaging applications [1]. The para-iodo substituent enables direct radioiodination via electrophilic aromatic substitution or iododestannylation of a tributylstannyl precursor, a synthetic route that is unavailable to the corresponding bromo, chloro, or unsubstituted benzylamine analogs [1]. In vitro characterization confirmed that compound 1 retains high binding affinity to D2/3 receptors following incorporation of the 4-iodobenzylamine group, demonstrating that the iodo substituent does not abrogate receptor recognition while providing the necessary radiolabeling site [1]. For SPECT imaging applications, agonist tracers incorporating this scaffold are favored over antagonists due to their enhanced sensitivity for detecting endogenous dopamine release and selective labeling of the high-affinity receptor state [1].

SPECT Imaging Dopamine D2/3 Receptors Radioiodination Agonist Tracers

Validated Application Scenarios for 4-Iodobenzylamine Hydrochloride in Research and Industrial Procurement


Probe Development for Serine Protease Binding Site Characterization

Based on direct comparative Ki data, 4-iodobenzylamine hydrochloride serves as a structurally defined probe for characterizing halogen-dependent binding interactions in the S1 pocket of trypsin-like serine proteases, including urokinase-type plasminogen activator (uPA). The compound exhibits a Ki of 1.38 mM against human uPA, representing a 7-fold potency improvement over 4-chlorobenzylamine (Ki = 9.15 mM), while high-resolution crystallography confirms that the iodo analog binds via a distinct non-halogen-bonding mechanism relative to the bromo analog . This combination of defined potency and unique binding mode makes 4-iodobenzylamine hydrochloride a valuable comparator for structure-activity relationship studies aimed at mapping halogen contributions to protease inhibition. The hydrochloride salt form ensures consistent handling and solubility in aqueous assay buffers, reducing experimental variability associated with free base amines [1].

Synthesis of Radioiodinated Imaging Agents for SPECT and Receptor Binding Studies

The para-iodo substituent of 4-iodobenzylamine enables direct radioiodination (¹²³I for SPECT, ¹²⁵I for autoradiography and binding assays) via electrophilic substitution or iododestannylation of tin precursors, a capability not shared by bromo or chloro analogs. This property has been exploited in the development of 4-iodobenzylamino-containing D2/3 receptor agonist tracers and EGFR-TK inhibitors such as BAY (IC50 = 51.0 nM against EGFR-TK) [2]. The benzylamino scaffold provides improved in vivo metabolic stability compared to ether-linked radioiodinated agents, as evidenced by reduced stomach uptake in biodistribution studies—a key indicator of lower deiodination rates [2]. For radiopharmaceutical chemistry groups, 4-iodobenzylamine hydrochloride offers a pre-validated iodine-handle building block that streamlines the synthesis of novel SPECT tracer candidates.

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl and Complex Molecule Synthesis

The C–I bond at the para position of 4-iodobenzylamine hydrochloride participates efficiently in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, enabling the synthesis of biaryl benzylamines and other elaborated scaffolds without requiring amine protection . In parallel synthesis applications, 3-iodomethylene-containing cyclic imidates derived from iodobenzamide precursors were successfully functionalized via palladium-catalyzed Suzuki-Miyaura coupling, preserving stereochemistry and enabling library diversification [3]. The hydrochloride salt form offers practical advantages for procurement: solid-state stability during storage, ease of weighing, and compatibility with reaction conditions following base-mediated in situ neutralization [1]. The iodine substituent provides superior reactivity in oxidative addition steps compared to bromo or chloro analogs, potentially enabling milder reaction conditions and reduced catalyst loadings in cross-coupling applications.

Amide Bond Formation and Cyclic Amide Synthesis via Nucleophilic Amine Chemistry

The primary amine functionality of 4-iodobenzylamine hydrochloride serves as a nucleophile for amide bond formation, with a validated application in the synthesis of cyclic amides via reaction with methyl 4-bromomethyl-3-methoxycarbonyl cinnamate in the presence of triethylamine . This transformation demonstrates the compatibility of the iodoarene moiety with amine alkylation/acylation conditions, enabling orthogonal functionalization strategies where the amine and iodo groups are addressed sequentially or simultaneously. The hydrochloride salt ensures the amine remains protonated during storage, preventing oxidation and maintaining nucleophilic reactivity upon neutralization. This dual-reactivity profile—nucleophilic amine plus electrophilic iodoarene—positions 4-iodobenzylamine hydrochloride as a versatile building block for constructing complex molecular architectures requiring both amine-derived linkages and iodo-enabled cross-coupling elaborations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodobenzylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.